1-(3-Methoxyphenyl)-indan-1-ol
Description
1-(3-Methoxyphenyl)-indan-1-ol is a substituted indanol derivative featuring a methoxyphenyl group at the 3-position of the indan ring. Indanol derivatives are widely explored for their biological activities, including enzyme inhibition and antioxidant properties, due to their rigid bicyclic framework and functional group versatility .
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C16H16O2/c1-18-14-7-4-6-13(11-14)16(17)10-9-12-5-2-3-8-15(12)16/h2-8,11,17H,9-10H2,1H3 |
InChI Key |
HDBPJDSYYCWLML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCC3=CC=CC=C32)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Substituted Indan-1-ol Derivatives
Key Observations :
- Substituent Position : The position of the methoxy group (3- vs. 4-) significantly affects synthesis efficiency. Compound 13c (4-methoxyphenyl) achieved an 80% yield, higher than 13a (3-hydroxyphenyl, 60%), suggesting steric or electronic advantages at the para position .
- NMR Shifts : Methoxy groups in the 3-position (hypothetical) may cause deshielding of adjacent aromatic protons compared to para-substituted analogs, as seen in δ 3.82 ppm for -OCH3 in 13c .
Comparison with Non-Indanol Derivatives
Table 2: Methoxyphenyl-Containing Alcohols
Key Observations :
- Bioactivity : Chloro-methoxy derivatives (e.g., ) often exhibit enhanced lipophilicity and receptor binding compared to purely methoxy-substituted analogs, which may prioritize metabolic stability .
- Synthetic Flexibility: Branched alcohols like 1-(3-Methoxyphenyl)-2-methylpropan-1-ol are synthesized via nucleophilic additions or Grignard reactions, contrasting with indanols’ reliance on cyclization or hydroboration .
Substituent Effects on Reactivity and Stability
- Methoxy vs.
- Electron-Donating Effects : The 3-methoxyphenyl group donates electrons via resonance, stabilizing intermediates in electrophilic substitutions. This contrasts with electron-withdrawing groups (e.g., -Cl in ), which may slow such reactions .
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